molecular formula C19H20N6O B2412375 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone CAS No. 1203243-35-9

1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2412375
CAS No.: 1203243-35-9
M. Wt: 348.41
InChI Key: YMWWLEUGTBCRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone is a complex organic compound that features a combination of imidazole, pyrimidine, piperazine, and phenylethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazole ring: Starting with 1H-imidazole-4-carbaldehyde, which undergoes condensation with substituted acetophenones in the presence of a base such as potassium hydroxide.

    Pyrimidine ring synthesis: The imidazole derivative is then reacted with appropriate reagents to form the pyrimidine ring.

    Piperazine ring incorporation: The pyrimidine derivative is further reacted with piperazine under controlled conditions.

    Final coupling: The resulting intermediate is coupled with 2-phenylethanone to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole and pyrimidine rings are known to interact with active sites of enzymes, potentially inhibiting their activity. The piperazine ring may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone: shares similarities with other compounds containing imidazole, pyrimidine, and piperazine rings.

    This compound: is unique due to the specific arrangement of these rings and the presence of the phenylethanone moiety.

Uniqueness

  • The combination of imidazole, pyrimidine, piperazine, and phenylethanone in a single molecule provides unique chemical properties and potential biological activities not found in simpler analogs.

Properties

IUPAC Name

1-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(12-16-4-2-1-3-5-16)24-10-8-23(9-11-24)17-13-18(22-14-21-17)25-7-6-20-15-25/h1-7,13-15H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWWLEUGTBCRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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